3-Chloro-4-methylbenzo[b]thiophene
Overview
Description
3-Chloro-4-methylbenzo[b]thiophene is a type of heterocyclic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of thiophene derivatives involves various methods, including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The synthesis of 3-Chloro-4-methylbenzo[b]thiophene specifically is not detailed in the search results.Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methylbenzo[b]thiophene is C9H7ClS . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
Thiophene and its derivatives react with electrophiles due to the π-excessive nature of the heteroaromatic ring . Specific reactions of 3-Chloro-4-methylbenzo[b]thiophene are not detailed in the search results.Scientific Research Applications
Chemical Reactions and Derivatives
- 3-Chloro-4-methylbenzo[b]thiophene has been used in various chemical reactions to synthesize amino-, guanidino-, and ureido-compounds, as well as to achieve nitration, bromination, and acetylation to produce substituted compounds (Chapman, Clarke, & Manolis, 1972).
- It has also been involved in the Grignard reaction leading to hydroxy- and mercapto- derivatives, showing its versatility in chemical synthesis (Chapman, Clarke, & Manolis, 1972).
Pharmaceutical Research
- In pharmaceutical research, derivatives of 3-Chloro-4-methylbenzo[b]thiophene have been explored for their potential pharmacological activities. For instance, hydrochlorides of various derivatives have been synthesized and studied for their potential medicinal properties (Chapman, Clarke, & Sawhney, 1968).
Photochemical Applications
- Photochromic properties of derivatives like 1,2-Bis(benzo[b]thiophen-3-yl)ethene have been explored. These derivatives exhibit thermally irreversible and fatigue-resistant photochromic properties, indicating potential applications in materials science (Uchida, Nakayama, & Irie, 1990).
Synthesis and Structure Analysis
- The compound has been used to study substitution reactions, providing insights into the synthesis and structure of various benzo[b]thiophene derivatives. This includes understanding the reaction mechanisms and product formation (Cooper, Ewing, Scrowston, & Westwood, 1970).
- X-ray structure analysis of methylbenzo(b)thiophene 1,1-dioxides offers insights into the structural aspects of these derivatives, contributing to the field of crystallography and material science (Faghi, Geneste, Olive, Rambaud, & Declercq, 1988).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRUUTMTDMIIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563939 | |
Record name | 3-Chloro-4-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylbenzo[b]thiophene | |
CAS RN |
130219-79-3 | |
Record name | 3-Chloro-4-methyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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